Regulatory Identity and Method Validation
T4-FormicAcid-N-methylamide is explicitly designated as Levothyroxine Impurity G in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP), and as Levothyroxine USP Impurity E, distinguishing it from other related impurities such as Tetraiodothyroformic acid (EP Impurity H) or N-Formyl Thyroxine (another N-modified derivative) . This regulatory specification mandates its use as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial levothyroxine production [1].
| Evidence Dimension | Regulatory Designation and Analytical Utility |
|---|---|
| Target Compound Data | Levothyroxine Impurity G (EP/BP); Levothyroxine USP Impurity E; CAS 2088032-78-2; MW 746.84 g/mol |
| Comparator Or Baseline | Tetraiodothyroformic Acid (Levothyroxine EP Impurity H; CAS 2055-97-2; MW 733.80 g/mol); N-Formyl Thyroxine (distinct N-formyl modification) |
| Quantified Difference | MW difference of 13.04 g/mol (N-methylamide vs. carboxylic acid); distinct chromatographic retention under validated HPLC methods |
| Conditions | Pharmaceutical impurity profiling per USP/EP monographs; HPLC method validation for ANDA submissions |
Why This Matters
Procurement of the correct, pharmacopeially-designated impurity reference standard is non-negotiable for regulatory compliance; substitution with a structurally similar but chemically distinct analog will result in failed method validation and rejected regulatory filings.
- [1] Veeprho. Levothyroxine T4-Formic Acid N-Methyl Amide Reference Standard. Compliance with USP, EMA, JP, and BP guidelines; ideal for AMV, QC, and ANDA applications. View Source
